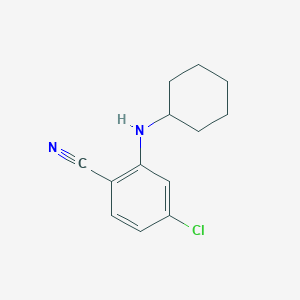

4-Chloro-2-(cyclohexylamino)benzonitrile

Description

4-Chloro-2-(cyclohexylamino)benzonitrile is a substituted benzonitrile derivative featuring a cyclohexylamino group at the 2-position and a chlorine atom at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₅ClN₂, with a molecular weight of 234.73 g/mol (estimated from structural analogs in and ). The compound’s structure combines a polar nitrile group with a lipophilic cyclohexyl moiety, making it a candidate for applications in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name |

4-chloro-2-(cyclohexylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-11-7-6-10(9-15)13(8-11)16-12-4-2-1-3-5-12/h6-8,12,16H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXOZTQPPYEROY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC(=C2)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(cyclohexylamino)benzonitrile typically involves the reaction of 4-chloro-2-nitrobenzonitrile with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

Reduction of 4-chloro-2-nitrobenzonitrile: This step reduces the nitro group to an amino group.

Amination with cyclohexylamine: The reduced compound is then reacted with cyclohexylamine to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves:

Large-scale reduction: Using industrial-grade reducing agents.

Efficient amination: Employing high-purity cyclohexylamine and optimized reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(cyclohexylamino)benzonitrile undergoes various chemical reactions, including:

Substitution reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution reactions: Typically involve nucleophiles such as amines or thiols.

Oxidation: Can be carried out using oxidizing agents like potassium permanganate.

Reduction: Involves reducing agents such as lithium aluminum hydride.

Major Products

Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation products: Include compounds with oxidized functional groups.

Reduction products: Result in the formation of reduced derivatives.

Scientific Research Applications

Drug Development

4-Chloro-2-(cyclohexylamino)benzonitrile serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies. Its structural similarities to other biologically active compounds suggest potential pharmacological properties, such as:

- Analgesic effects : Investigated for its ability to modulate pain pathways.

- Anticancer activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways.

Case Studies

- Cyclin-dependent Kinase Inhibition : Research has indicated that related compounds can inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells, suggesting that this compound may exhibit similar properties .

- In Vivo Efficacy Studies : In studies involving animal models, compounds structurally related to this compound demonstrated promising results in reducing tumor size and improving survival rates in treated subjects .

Interaction Studies

Research into the biological activity of this compound has focused on its interaction with various biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate its mechanism of action. Notable findings include:

- Binding Affinity : The compound exhibits significant binding affinity to certain receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : Preliminary assays indicate that it may inhibit specific enzymes linked to cancer progression.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclohexylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Lipophilicity: The cyclohexylamino group in the target compound enhances lipophilicity (logD ~3–4 estimated), favoring membrane permeability in drug design . In contrast, the hydroxyethylamino group in ’s compound introduces polarity (logD ~2–3), reducing blood-brain barrier penetration but improving aqueous solubility . The oxan-4-ylamino group (tetrahydropyranyl) balances lipophilicity and polarity, making it a common motif in CNS-targeting drugs .

Impact on Bioactivity :

- A reversed amidine analog (compound 15 in ) showed a 10-fold drop in GPR103 antagonist activity (pIC50 6.7 vs. 7.7 for the parent compound), underscoring the sensitivity of charge topology .

- The diazenyl linkage in ’s compound is associated with UV stability and chromophore properties, relevant for photodynamic therapies .

Synthetic Accessibility: The cyclohexylamino group can be introduced via nucleophilic substitution or reductive amination (), whereas diazenyl derivatives require diazotization and coupling steps (). Bulky substituents (e.g., 2-methyl-1-phenylpropyl in ) complicate synthesis but enhance target selectivity in agrochemicals .

Thermodynamic and Electronic Properties: Dual nitrile groups (e.g., cyanomethyl in ) increase electrophilicity, enabling participation in click chemistry or nucleophilic additions . The formyl group in ’s compound offers a reactive site for condensation reactions, useful in constructing heterocycles .

Biological Activity

4-Chloro-2-(cyclohexylamino)benzonitrile is an organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H15ClN2

- IUPAC Name : this compound

- CAS Number : 939816-39-4

The compound features a chloro group and a cyclohexylamino moiety, which contribute to its unique pharmacological properties. The synthesis typically involves reducing 4-chloro-2-nitrobenzonitrile followed by amination with cyclohexylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. This interaction can modulate their activity, leading to various biological effects. The exact pathways may vary depending on the biological context.

Antitumor Activity

Recent studies have indicated that derivatives of 4-chloro compounds exhibit antitumor properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Pain Modulation

Research has shown that compounds like this compound can inhibit the activation of the capsaicin receptor (VR1), which is implicated in nociceptive pain pathways. This suggests potential applications in pain management therapies .

Case Studies and Research Findings

- Anticancer Studies :

- Pain Management :

- Pharmacological Profiling :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Chloro-2-(methylamino)benzonitrile | Moderate antitumor activity | Methyl group enhances solubility |

| 4-Chloro-2-(ethylamino)benzonitrile | Antiviral properties | Ethyl group provides different binding characteristics |

| 4-Chloro-2-(propylamino)benzonitrile | Pain modulation | Propyl group influences receptor interaction |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-2-(cyclohexylamino)benzonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or condensation reactions. For example, reacting 4-chloro-2-fluorobenzonitrile with cyclohexylamine under controlled heating (80–120°C) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) facilitates substitution . Alternatively, Pd-catalyzed coupling may introduce the cyclohexylamino group, though reaction conditions (e.g., ligand choice, temperature) must be optimized to minimize dehalogenation byproducts . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify substitution patterns (e.g., aromatic protons, cyclohexyl CH₂ groups) and confirm absence of unreacted starting materials .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with mass spectrometry to assess purity (>95%) and molecular ion peak (expected m/z: ~250.7 for [M+H]⁺) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, and Cl percentages to validate stoichiometry .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Stable under inert atmospheres but may degrade under prolonged UV exposure. Store at –20°C in amber vials .

- Melting Point : Estimated 150–160°C (based on analogous benzonitriles) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Toxicity : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). In case of exposure, rinse skin with water and seek medical attention .

- Waste Disposal : Incinerate in a certified facility for halogenated organics .

Advanced Research Questions

Q. How do electronic effects of the chloro and cyclohexylamino groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the benzene ring toward electrophilic substitution, while the electron-donating cyclohexylamino group directs reactivity to specific positions. For example, in Suzuki-Miyaura coupling, the chloro group may act as a leaving group, but competing side reactions (e.g., dehalogenation) require careful selection of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) . Computational DFT studies can predict regioselectivity by analyzing frontier molecular orbitals .

Q. Can this compound act as a ligand in coordination chemistry?

- Methodological Answer : The nitrile and amino groups provide potential binding sites for transition metals. To test ligand efficacy:

- Synthesize complexes with Cu(II) or Pd(II) salts in ethanol/water mixtures.

- Characterize using UV-Vis (metal-ligand charge transfer bands) and X-ray crystallography .

- Compare stability constants (log K) with similar ligands (e.g., 2-aminobenzonitrile) to assess chelation strength .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., free energy profiles for NAS) using software like Gaussian or ORCA.

- Validate predictions with kinetic studies (e.g., monitoring reaction progress via in situ IR spectroscopy) .

Q. How should researchers resolve contradictions in reported synthetic yields (e.g., 40% vs. 70%)?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) software .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dimerization products) that reduce yield.

- Reproducibility Checks : Compare methods across labs; differences in stirring efficiency or moisture levels (e.g., DMF quality) often explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.